Hydroxysydonic acid
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Overview
Description
Hydroxysydonic acid is a naturally occurring bisabolane sesquiterpenoid metabolite. It was first isolated from the endophytic fungus Aspergillus versicolor, which was found in the plant Elaeocarpus decipiens Hemsl . This compound has garnered attention due to its diverse range of pharmacological activities, including cytotoxic, antibacterial, antiviral, and antifungal properties .
Preparation Methods
Hydroxysydonic acid can be synthesized through various methods. One common approach involves the extraction from the endophytic fungus Aspergillus versicolor . The synthetic route typically involves dissolving this compound in anhydrous dimethylformamide (DMF) and adding amine reagents, 1-hydroxybenzotriazole (HOBt), and 1-ethyl-3-(3’-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) at 0°C . This method allows for the production of this compound in multi-gram quantities .
Chemical Reactions Analysis
Hydroxysydonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions include various derivatives of this compound, which have been evaluated for their cytotoxic and antifouling activities .
Scientific Research Applications
Hydroxysydonic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various derivatives with enhanced pharmacological properties . In biology, it has been studied for its cytotoxic activity against various cancer cell lines, including gastric carcinoma, breast cancer, and lung carcinoma epithelial cells . In medicine, this compound and its derivatives have shown potential as antifouling agents and have been evaluated for their antibacterial, antiviral, and antifungal activities . In industry, this compound is used in the development of new pharmaceuticals and bioactive compounds .
Mechanism of Action
The mechanism of action of hydroxysydonic acid involves its interaction with molecular targets and pathways within cells. It has been found to exert cytotoxic effects by inducing apoptosis in cancer cells . The compound interacts with various cellular pathways, leading to the inhibition of cell proliferation and the induction of cell death . The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Hydroxysydonic acid is similar to other bisabolane-type sesquiterpenoids, such as sydonic acid and sydowic acid . These compounds share a similar chemical structure and exhibit comparable pharmacological activities . this compound is unique in its ability to form various derivatives with enhanced cytotoxic and antifouling properties . The table below highlights the similarities and differences between this compound and its related compounds:
Compound | Chemical Formula | Melting Point (°C) | Pharmacological Activities |
---|---|---|---|
This compound | C15H22O6 | 135-136 | Cytotoxic, antibacterial, antifungal |
Sydonic acid | C15H22O4 | 158-159 | Antibacterial, anti-inflammatory |
Sydowic acid | C15H22O5 | 135-136 | Antioxidant, cytotoxic |
Properties
CAS No. |
65967-72-8 |
---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
4-(2,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxybenzoic acid |
InChI |
InChI=1S/C15H22O5/c1-14(2,19)7-4-8-15(3,20)11-6-5-10(13(17)18)9-12(11)16/h5-6,9,16,19-20H,4,7-8H2,1-3H3,(H,17,18) |
InChI Key |
YCUWMGPYKGLQQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC(C)(C1=C(C=C(C=C1)C(=O)O)O)O)O |
Origin of Product |
United States |
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